S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-nonyloxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate has several scientific research applications:
Materials Science: This compound is used in the development of liquid crystalline materials, which have applications in display technologies and advanced optical devices.
Pharmaceuticals: It is investigated for its potential use in drug delivery systems due to its unique chemical properties and ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can interact with biological membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
- S-(4-Ethoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
- 4-Pentylphenyl 4-methoxybenzoate
- S-(4-pentylphenyl) 4-(heptyloxy)benzenecarbothioate
Uniqueness
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity. Its ability to form liquid crystalline phases makes it particularly valuable in materials science applications.
Properties
CAS No. |
72047-66-6 |
---|---|
Molecular Formula |
C27H38O2S |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
S-(4-pentylphenyl) 4-nonoxybenzenecarbothioate |
InChI |
InChI=1S/C27H38O2S/c1-3-5-7-8-9-10-12-22-29-25-18-16-24(17-19-25)27(28)30-26-20-14-23(15-21-26)13-11-6-4-2/h14-21H,3-13,22H2,1-2H3 |
InChI Key |
QQAHMTUEETYZFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.